molecular formula C10H12BrNO B2767294 (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol CAS No. 2095396-81-7

(2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol

Cat. No.: B2767294
CAS No.: 2095396-81-7
M. Wt: 242.116
InChI Key: OZIKCIQMGZHCET-NXEZZACHSA-N
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Description

(2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. It features a bromophenyl group attached to the pyrrolidine ring, which imparts unique chemical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ®-proline.

    Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with ®-proline to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products:

    Oxidation: Formation of 2-(4-bromophenyl)pyrrolidin-3-one.

    Reduction: Formation of (2R,3R)-2-phenylpyrrolidin-3-ol.

    Substitution: Formation of 2-(4-substituted phenyl)pyrrolidin-3-ol derivatives.

Scientific Research Applications

(2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: Researchers study its biological activity to understand its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • (2R,3R)-2-Phenylpyrrolidin-3-ol
  • (2S,3S)-2-(4-Bromophenyl)pyrrolidin-3-ol
  • (2R,3R)-2-(4-Chlorophenyl)pyrrolidin-3-ol

Comparison:

    (2R,3R)-2-Phenylpyrrolidin-3-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    (2S,3S)-2-(4-Bromophenyl)pyrrolidin-3-ol: The stereochemistry is different, which can significantly affect the compound’s interaction with biological targets.

    (2R,3R)-2-(4-Chlorophenyl)pyrrolidin-3-ol: The chlorine atom may impart different electronic properties compared to the bromine atom, leading to variations in reactivity and biological effects.

Properties

IUPAC Name

(2R,3R)-2-(4-bromophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIKCIQMGZHCET-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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